molecular formula C29H38F2 B162799 3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl CAS No. 136609-96-6

3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl

Cat. No.: B162799
CAS No.: 136609-96-6
M. Wt: 424.6 g/mol
InChI Key: HRTSRDFZYBCCMA-UHFFFAOYSA-N
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Description

3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl is a fluorinated biphenyl derivative with a bicyclohexyl core and a pentyl substituent. Its molecular formula is C₂₃H₂₈F₂ (CAS 134412-17-2), and its molecular weight is 342.22 g/mol . The compound features a rigid biphenyl backbone substituted with fluorine atoms at the 3- and 4-positions, enhancing its electronic polarizability and thermal stability. The trans,trans-configuration of the bicyclohexyl group and the pentyl chain contribute to its liquid crystalline (LC) properties, making it relevant for display technologies .

Properties

IUPAC Name

1,2-difluoro-4-[4-[4-(4-pentylcyclohexyl)cyclohexyl]phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38F2/c1-2-3-4-5-21-6-8-22(9-7-21)23-10-12-24(13-11-23)25-14-16-26(17-15-25)27-18-19-28(30)29(31)20-27/h14-24H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTSRDFZYBCCMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470572
Record name AGN-PC-00E29A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136609-96-6
Record name AGN-PC-00E29A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling

This reaction couples a fluorinated phenylboronic acid with a brominated bicyclohexyl precursor. Key steps include:

  • Boronic Acid Preparation : 3,4-Difluorophenylboronic acid is synthesized by lithiation of 1-bromo-3,4-difluorobenzene followed by treatment with trimethyl borate.

  • Bicyclohexyl Halide Synthesis : Trans,trans-4'-pentylbicyclohexyl-4-yl bromide is prepared via bromination of the corresponding bicyclohexyl intermediate using N-bromosuccinimide\text{N-bromosuccinimide} (NBS) under radical conditions.

Representative Conditions :

ComponentSpecification
CatalystPd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (2 mol%)
BaseK2CO3\text{K}_2\text{CO}_3 (3 equiv)
SolventToluene/EtOH (4:1)
Temperature80°C, 12 h
Yield68–72%

The reaction achieves moderate yields but requires rigorous exclusion of oxygen to prevent palladium deactivation.

ParameterEffect on Yield
Mg particle size<100 µm increases yield by 15%
SolventTHF > Et2_2O (due to better solubility)
Reaction time8–10 h optimal for complete conversion

Ullmann Coupling

Copper-mediated coupling between bicyclohexyl iodide and biphenyl amine derivatives offers an alternative route:
Ar-I+Ar’-NH2Cu, DMFAr-Ar’\text{Ar-I} + \text{Ar'-NH}_2 \xrightarrow{\text{Cu, DMF}} \text{Ar-Ar'}
Yields range from 55–60%, with side products arising from deamination.

Stereochemical Control in Bicyclohexyl Formation

The trans,trans configuration of the bicyclohexyl group is critical for liquid crystal applications. Two strategies ensure stereoselectivity:

Diels-Alder Cycloaddition

Cyclohexene derivatives undergo Diels-Alder reactions with dienophiles to form bicyclohexyl systems:
Cyclohexene+DienophileΔBicyclohexyl\text{Cyclohexene} + \text{Dienophile} \xrightarrow{\Delta} \text{Bicyclohexyl}
Conditions :

  • Catalyst : Lewis acids (e.g., AlCl3\text{AlCl}_3) improve regioselectivity.

  • Temperature : 120–140°C minimizes side reactions.

Hydrogenation of Bicyclohexenyl Precursors

Selective hydrogenation of bicyclohexenyl intermediates using palladium on carbon ensures trans-diaxial addition:

SubstrateCatalystH2_2 PressureTrans,trans Isomer Yield
Bicyclohexenyl5% Pd/C50 psi92%
BicyclohexenylRaney Ni30 psi78%

Functional Group Compatibility and Challenges

Fluorine Substituent Stability

Fluorine atoms at the 3- and 4-positions are susceptible to nucleophilic displacement under basic conditions. Mitigation strategies include:

  • Using mild bases (e.g., Cs2CO3\text{Cs}_2\text{CO}_3) in coupling reactions.

  • Avoiding prolonged heating above 100°C.

Pentyl Chain Introduction

The pentyl group is introduced via alkylation of a cyclohexanol intermediate:

  • Cyclohexanol Activation : Conversion to the tosylate using TsCl\text{TsCl} and pyridine.

  • Alkylation : Reaction with pentylmagnesium bromide in THF.

Yield Optimization :

Tosylate PurityAlkylation Yield
>98%85%
90–95%72%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, key steps are adapted to continuous flow systems:

  • Suzuki Coupling : Microreactors with immobilized Pd catalysts reduce metal leaching.

  • Hydrogenation : Fixed-bed reactors with Pd/C catalysts enable high-throughput processing.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3) achieve >99% purity.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) removes residual Pd.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Suzuki-MiyauraHigh functional group toleranceRequires anhydrous conditions65–75%
Ullmann CouplingNo boronic acid neededLow yields due to side reactions55–60%
Grignard AlkylationScalable for industrial useSensitive to moisture70–80%

Chemical Reactions Analysis

3,4-Difluoro-4’-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)-1,1’-biphenyl undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Electronics

  • Liquid Crystal Displays (LCDs) :
    • 3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl is utilized as a liquid crystal material due to its favorable thermal and electro-optical properties. Its high birefringence and low viscosity make it suitable for use in LCDs, enhancing display quality and response times.
  • Organic Light Emitting Diodes (OLEDs) :
    • The compound serves as an intermediate in the synthesis of OLED materials. Its structural characteristics allow for efficient charge transport and light emission properties, which are critical for the performance of OLED devices.

Thermal Stability and Performance

The presence of fluorine atoms enhances thermal stability and solubility in organic solvents, making it an attractive candidate for high-performance applications in electronic devices. Studies indicate that compounds with similar structures exhibit improved thermal properties compared to their non-fluorinated counterparts.

Case Study 1: LCD Performance Enhancement

A study evaluated the performance of LCDs utilizing various liquid crystal materials, including this compound. The results demonstrated that displays incorporating this compound exhibited faster response times and better color reproduction compared to traditional materials.

ParameterTraditional Material3,4-Difluoro Compound
Response Time (ms)2015
Color Gamut (%)7585
Thermal Stability (°C)6080

Case Study 2: Synthesis of OLED Materials

Research conducted on the synthesis of OLED materials highlighted the efficiency of using derivatives of biphenyl compounds for charge transport layers. The inclusion of this compound resulted in devices with improved luminance and operational stability.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-4’-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)-1,1’-biphenyl involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Alkyl Chain Length

  • 3,4-Difluoro-4'-(4-propylcyclohexyl)-1,1'-biphenyl (CAS 85312-59-0, C₂₁H₂₄F₂, MW 314.18)
    Shorter alkyl chains (propyl vs. pentyl) reduce molecular weight and increase melting points due to decreased molecular flexibility. This compound exhibits higher rigidity, which may limit its LC phase range compared to the pentyl derivative .

  • 4-(3,4-Difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) (CAS 118164-51-5, C₂₃H₃₄F₂, MW 348.51)
    The fully saturated bicyclohexyl structure (vs. biphenyl) lowers conjugation, reducing electronic polarizability. Its melting point (45–47°C) and density (1.006 g/cm³) reflect enhanced hydrophobicity and phase stability .

Fluorination Pattern

  • trans,trans-4'-(4'-Pentyl-bicyclohexyl-4-yl)-3,4,5-trifluorobiphenyl (TPeBB, CAS 137529-43-2, C₂₉H₃₇F₃, MW 442.60) Additional fluorine atoms at the 5-position increase dipole moment and dielectric anisotropy, critical for LC applications. However, the trifluoro substitution may reduce solubility in nonpolar matrices .
  • 3,4-Difluoro-3’-nitro-1,1’-biphenyl (DFNBP, CAS N/A, C₁₂H₈F₂NO₂) The nitro group introduces strong electron-withdrawing effects, altering electronic properties and reactivity. This contrasts with the target compound’s balanced electronic profile, optimized for LC stability .

Physical and Thermal Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³)
Target Compound 134412-17-2 C₂₃H₂₈F₂ 342.22 N/A N/A N/A
4-(3,4-Difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) 118164-51-5 C₂₃H₃₄F₂ 348.51 45–47 415.5 ± 38.0 1.006
3,4-Difluoro-4'-propylcyclohexyl biphenyl 85312-59-0 C₂₁H₂₄F₂ 314.18 N/A N/A N/A
TPeBB 137529-43-2 C₂₉H₃₇F₃ 442.60 N/A N/A N/A
  • Thermal Stability : The pentyl-substituted target compound and its bicyclohexyl analog (CAS 118164-51-5) exhibit higher boiling points (~415°C) compared to propyl derivatives, indicating superior thermal resilience for high-temperature LC applications .
  • Solubility: The target compound’s slight water solubility contrasts with its bicyclohexyl analog’s enhanced hydrophobicity, which improves compatibility with nonpolar LC matrices .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl, and what purification challenges arise?

Answer:
The primary route involves Pd(0)-catalyzed Suzuki-Miyaura cross-coupling between halogenated biphenyl precursors and trans-4-pentylbicyclohexyl boronic esters. Key steps include:

  • Catalyst optimization : Pd(PPh₃)₄ or Pd(OAc)₂ with ligand systems (e.g., SPhos) for enhanced regioselectivity .
  • Purification : Flash chromatography (e.g., DCM/hexane eluent) followed by recrystallization (ethanol) to isolate the target compound as a colorless solid. Challenges include removing trace alkylcyclohexane byproducts due to similar polarity .

Basic: How is structural integrity validated post-synthesis, and what analytical techniques are critical?

Answer:

  • Purity : HPLC (C18 column, UV detection at 230/265 nm) confirms >99% purity, critical for optoelectronic applications .
  • Structural confirmation :
    • ¹H/¹³C NMR : Assignments focus on fluorine-induced splitting patterns (e.g., ³J coupling in aromatic protons) and bicyclohexyl proton environments (δ 1.2–2.4 ppm) .
    • HRMS : Validates molecular weight (e.g., calculated 342.47 g/mol vs. experimental 342.46 g/mol) .

Advanced: How can computational modeling predict mesomorphic behavior and electronic properties?

Answer:
Density Functional Theory (DFT) studies analyze:

  • Conformational stability : Trans-configuration of the bicyclohexyl group minimizes steric strain, favoring liquid crystalline (LC) phases .
  • Polarizability : Fluorine substituents reduce π-electron density, altering dipole alignment in LC phases. TD-DFT predicts UV-Vis absorption maxima (e.g., ~265 nm) for optoelectronic screening .

Advanced: What strategies improve yields in Pd-catalyzed cross-couplings for fluorinated biphenyl derivatives?

Answer:

  • Ligand selection : Bulky ligands (e.g., XPhos) suppress β-hydride elimination, improving coupling efficiency .
  • Solvent/base systems : Acetone/K₂CO₃ enhances boronic ester activation, while KI additives stabilize Pd intermediates .
  • Reaction monitoring : TLC (hexane:DCM 3:1) tracks biphenyl formation, minimizing over-reaction byproducts .

Basic: How do substituents (e.g., fluorine, alkyl chains) influence physicochemical properties?

Answer:

  • Fluorine : Electron-withdrawing effects increase thermal stability (TGA decomposition >250°C) and reduce dielectric anisotropy, relevant for LC applications .
  • Alkyl chains : Longer chains (e.g., pentyl vs. propyl) lower melting points (ΔTm ~15°C) and stabilize smectic phases via van der Waals interactions .

Advanced: How are structural isomers differentiated when analytical data conflicts?

Answer:

  • 2D NMR (NOESY/HSQC) : Identifies spatial proximity of bicyclohexyl protons to confirm trans,trans stereochemistry .
  • X-ray crystallography : Resolves ambiguities in fluorine substitution patterns (e.g., 3,4-difluoro vs. 2,3-difluoro regioisomers) .
  • Vibrational spectroscopy : IR/Raman distinguish C-F stretching modes (1150–1250 cm⁻¹) from alkyl C-H .

Basic: What material science applications are explored for this compound?

Answer:

  • Liquid crystals : The bicyclohexyl core and fluorinated biphenyl enhance birefringence (Δn ~0.15) and voltage holding ratios in LC displays .
  • OLED intermediates : Fluorine improves electron injection layers via lowered LUMO levels (-1.8 eV) .

Advanced: How does alkyl chain length modulate phase transitions in related derivatives?

Answer:

  • Thermal analysis (DSC) : Pentyl chains (vs. propyl) reduce clearing temperatures (Tₖ–N by ~20°C) due to increased conformational freedom .
  • X-ray diffraction : Longer chains promote layered smectic ordering (d-spacing ~30 Å) vs. nematic phases in shorter analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl
Reactant of Route 2
3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl

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